[[C-(3-nitrophenyl)-N-phenylcarbonimidoyl]amino] acetate
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Overview
Description
[[C-(3-nitrophenyl)-N-phenylcarbonimidoyl]amino] acetate is an organic compound that features a complex structure with both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[C-(3-nitrophenyl)-N-phenylcarbonimidoyl]amino] acetate typically involves the following steps:
Formation of the Carbonimidoyl Intermediate: This step involves the reaction of aniline with a nitrobenzene derivative under specific conditions to form the carbonimidoyl intermediate.
Acetylation: The intermediate is then reacted with acetic anhydride to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Biological Probes: Used in the development of probes for studying biological systems.
Drug Development:
Medicine
Therapeutic Agents: Investigated for potential use as therapeutic agents due to its bioactive properties.
Industry
Materials Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of various chemicals and intermediates.
Mechanism of Action
The mechanism of action of [[C-(3-nitrophenyl)-N-phenylcarbonimidoyl]amino] acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- [C-(4-nitrophenyl)-N-phenylcarbonimidoyl]amino acetate
- [C-(2-nitrophenyl)-N-phenylcarbonimidoyl]amino acetate
- [C-(3-nitrophenyl)-N-methylcarbonimidoyl]amino acetate
Uniqueness
[[C-(3-nitrophenyl)-N-phenylcarbonimidoyl]amino] acetate is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and interactions with other molecules. This uniqueness can make it particularly valuable in certain applications, such as targeted drug development or specialized materials science.
Properties
IUPAC Name |
[[C-(3-nitrophenyl)-N-phenylcarbonimidoyl]amino] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-11(19)22-17-15(16-13-7-3-2-4-8-13)12-6-5-9-14(10-12)18(20)21/h2-10H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSWOQCTJZWIMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ONC(=NC1=CC=CC=C1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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